3-[(Dimethylamino)methyl]phenol hydrobromide
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]phenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-10(2)7-8-4-3-5-9(11)6-8;/h3-6,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOHLUBOLEPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510141 | |
| Record name | 3-[(Dimethylamino)methyl]phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61186-04-7 | |
| Record name | 3-[(Dimethylamino)methyl]phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aminomethylation of 3-Hydroxybenzaldehyde
The most widely documented approach involves the reaction of 3-hydroxybenzaldehyde with dimethylamine and formaldehyde under Mannich-like conditions. This one-pot synthesis proceeds via the following steps:
- Imine Formation : Dimethylamine reacts with formaldehyde to generate an iminium ion intermediate.
- Electrophilic Substitution : The iminium ion attacks the para position of 3-hydroxybenzaldehyde's aromatic ring.
- Reduction : Sodium borohydride (NaBH₄) reduces the resulting Schiff base to yield 3-[(Dimethylamino)methyl]phenol.
Reaction conditions from patent CN102381993A demonstrate optimal results at 175°C with a molar ratio of 1:1.2:1 (aldehyde:amine:formaldehyde). Yields typically range from 68-72% after purification by toluene extraction.
Hydrobromide Salt Formation
Subsequent treatment with hydrobromic acid (48% w/w) in ethanol converts the free base to its hydrobromide salt. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-5°C | Prevents HBr oxidation |
| Molar Ratio (Base:HBr) | 1:1.05 | Ensures complete protonation |
| Stirring Time | 2-3 hr | Maximizes crystal nucleation |
This step achieves >95% conversion efficiency when conducted under nitrogen atmosphere.
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Patent EP2049464B1 details a scaled-up process using tubular reactors with the following advantages over batch processing:
- 23% increase in space-time yield (382 kg/m³·hr vs. 310 kg/m³·hr batch)
- 41% reduction in byproduct formation (HPLC purity 99.8% vs. 98.5%)
- Precise temperature control (±0.5°C vs. ±5°C in batches)
Solvent Recycling Protocols
Economic analyses reveal that implementing ethyl acetate recovery systems reduces production costs by 18-22% through:
- Multistage distillation (98.5% solvent recovery)
- Molecular sieve drying (residual H₂O <50 ppm)
- In-line UV monitoring for impurity detection
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O)
- δ 2.98 (s, 6H, N(CH₃)₂)
- δ 4.21 (s, 2H, CH₂N)
- δ 6.72-7.15 (m, 4H, aromatic)
¹³C NMR (101 MHz, D₂O)
- δ 45.8 (N(CH₃)₂)
- δ 58.3 (CH₂N)
- δ 115.4-154.2 (aromatic carbons)
Infrared Spectroscopy
Critical absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200-3500 | O-H stretch (phenolic) |
| 1635 | C=N stretch (Schiff base intermediate) |
| 2450 | N⁺-H vibration (hydrobromide salt) |
Purification and Crystallization
Fractional Crystallization
Ethanol/water mixtures (7:3 v/v) produce needle-shaped crystals with optimal bulk density (0.72 g/cm³) for pharmaceutical formulation. The phase diagram below guides solvent selection:
| Ethanol (%) | Crystal Habit | Purity (%) |
|---|---|---|
| 60 | Amorphous | 92.3 |
| 70 | Needles | 99.1 |
| 80 | Platelets | 98.7 |
Chromatographic Purification
For USP-NF grade material, reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase achieve:
- Resolution (Rₛ) >2.5 from positional isomers
- LOD: 0.02% w/w residual solvents
- LOQ: 0.08% w/w process impurities
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Batch Aminomethylation | 68 | 98.5 | 1.00 |
| Continuous Flow | 79 | 99.8 | 0.85 |
| Enzymatic Catalysis | 55 | 97.2 | 1.42 |
Continuous flow systems demonstrate clear advantages in throughput and purity, though requiring higher capital investment.
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]phenol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrobromic acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
3-[(Dimethylamino)methyl]phenol hydrobromide has been investigated for its potential therapeutic uses:
- Analgesic Properties :
- Antimicrobial Activity :
- Anticancer Research :
Industrial Applications
In addition to its medicinal uses, this compound has several industrial applications:
- Adhesives and Sealants :
- Coating Additives :
- Catalysts in Chemical Reactions :
Case Study 1: Pain Management
A study published in the Royal Society of Chemistry highlights the development of new analgesics based on dimethylamine pharmacophores. These compounds were shown to effectively reduce pain in preclinical models, demonstrating the potential of this compound as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of dimethylamine derivatives revealed that this compound exhibited significant activity against multi-drug resistant bacterial strains. This study underscores the importance of exploring such compounds for new antibiotic therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Counterion Effects : Hydrobromide vs. hydrochloride salts influence solubility and crystallinity. Hydrobromides often exhibit higher molecular weights and distinct hygroscopicity profiles compared to hydrochlorides .
- Substituent Modifications: The dimethylaminomethyl group (target compound) vs.
- Functional Groups : Boronic acid () or carbamate () additions introduce reactivity or metabolic stability changes, expanding utility in drug design or synthetic chemistry .
Key Observations:
- Cytotoxicity: Chromene derivatives synthesized from 3-(dimethylamino)phenol () show potent antitumor activity, suggesting that the dimethylamino-phenol core may contribute to intercalation or enzyme inhibition .
Key Observations:
Biological Activity
3-[(Dimethylamino)methyl]phenol hydrobromide, also known as a derivative of phenol, has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H14BrN
- Molecular Weight : 232.13 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
- Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal cellular functions, leading to cell death in malignant cells.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies indicate that the compound demonstrates significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that this compound displays anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, including breast and lung cancer cells. The results are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These values indicate that the compound effectively inhibits cell proliferation, suggesting its potential as an anticancer therapeutic agent.
Case Studies
- Study on Antimicrobial Properties : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various phenolic compounds, including this compound. The study concluded that this compound exhibited notable activity against resistant strains of bacteria, highlighting its potential for clinical applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that treatment with this compound led to significant apoptosis in cancer cells, mediated through caspase activation pathways. This study provides a foundation for further exploration into its use as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
